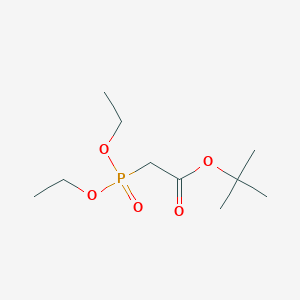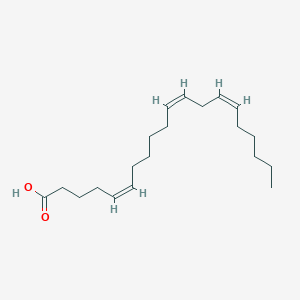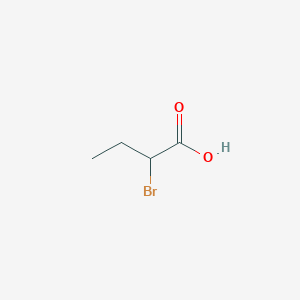
乳糖酸
描述
乳糖酸,也称为4-O-β-半乳糖基-D-葡萄糖酸,是一种由葡萄糖酸和半乳糖形成的糖酸。它是一种二糖,可以通过乳糖的氧化生成。乳糖酸以其优异的保湿性能和温和的去角质作用而闻名,使其成为化妆品行业中受欢迎的成分。 此外,由于其抗氧化和螯合性能,它在制药和食品行业也有应用 .
科学研究应用
乳糖酸在各个领域具有广泛的科学研究应用:
作用机制
乳糖酸通过多种机制发挥作用。 作为一种抗菌剂,它破坏细菌细胞壁和膜的结构,导致细胞内容物泄漏并抑制蛋白质合成 。这最终会导致细胞死亡。 此外,乳糖酸充当螯合剂,结合金属离子并防止氧化损伤 。 它的保湿性能归因于其吸引和保留水分子的能力,从而使皮肤保湿 .
生化分析
Biochemical Properties
Lactobionic acid exerts chelating, antioxidant, emulsifying, and antimicrobial properties that have been exploited by different industries . It is a polyhydroxy acid formed by the union of two molecules (galactose and gluconic acid) linked by an ether-bond . It is traditionally known in the food industry for its chelating, moisturizing, gelling, and antioxidant properties .
Cellular Effects
Lactobionic acid promotes the shedding of dead skin cells, encouraging cell turnover and revealing fresher skin underneath . It helps to improve skin texture, reduce the appearance of fine lines, and even out skin tone without causing irritation . Lactobionic acid is said to have antioxidant properties that can help protect the skin from damage caused by free radicals .
Molecular Mechanism
Lactobionic acid is an exfoliant under the polyhydroxy acid (PHA for short) umbrella . While chemically similar to AHA, lactobionic acid has a larger molecular structure, which means it doesn’t penetrate the skin as deeply . This results in a gentler exfoliation with less risk of causing irritation, making it a great alternative for sensitive skin .
Temporal Effects in Laboratory Settings
In a study, lactobionic acid was produced by fermentation of Pseudomonas taetrolens . The production titer (178 g/L) and the productivity (4.9 g/L h) of lactobionic acid in this study were highest among the previous studies ever reported using P. taetrolens as a production strain of lactobionic acid .
Dosage Effects in Animal Models
In a study on pigs, the feed supplemented with lactobionic acid promoted better utilization of feed in the digestive tract of pigs, resulting in a higher bioavailability of nutrients and a significant increase of pig live weight gain .
Metabolic Pathways
Five metabolic pathways, including gluconeogenesis, pyruvate metabolism, the tricarboxylic acid cycle (TCA cycle), glycerolipid metabolism, and aspartate metabolism, showed the most functional enrichment among the four biofluids .
Transport and Distribution
As an acid, lactobionic acid can form salts with mineral cations such as calcium, potassium, sodium, and zinc . Calcium lactobionate is a food additive used as a stabilizer . Potassium lactobionate is added to organ preservation solutions such as Viaspan or CoStorSol to provide osmotic support and prevent cell swelling .
Subcellular Localization
Given its properties and uses, it can be inferred that it may be localized in areas where its functions are needed, such as the skin surface for its exfoliating properties , or in organ preservation solutions for its osmotic support .
准备方法
乳糖酸可以通过多种方法合成,包括乳糖的化学、电化学和生物氧化。 化学氧化方法通常涉及使用高成本的金属催化剂,这可能会产生不希望的副产物 。另一方面,生物生产更环保,涉及使用特定的乳糖氧化酶或微生物发酵。 例如,在受控的pH值和温度条件下,假单胞菌发酵可产生高含量的乳糖酸 。 工业生产方法通常涉及使用生物反应器和下游处理技术,例如乙醇沉淀和离子交换色谱,以回收纯乳糖酸 .
化学反应分析
乳糖酸会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括用于氧化的金属催化剂和用于还原反应的还原剂。 例如,乳糖氧化生成乳糖酸可以由金、钌和铂等金属催化 。 这些反应产生的主要产物包括乳糖酸及其无机盐,例如乳糖酸钙和乳糖酸钾 .
相似化合物的比较
乳糖酸通常与其他α-羟基酸 (AHA) 进行比较,例如乳酸和乙醇酸。 虽然所有这些化合物都具有去角质特性,但乳糖酸是独特的,因为它具有更大的分子尺寸,这使得它能够更缓慢地渗透皮肤并减少刺激 。 此外,与其他AHA相比,乳糖酸具有更好的保湿和抗氧化性能 。 类似的化合物包括乳酸、乙醇酸和其他多羟基酸 (PHA),例如葡萄糖酸内酯 .
属性
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-AMTLMPIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048861 | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-82-2, 110638-68-1 | |
| Record name | Lactobionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactobionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOBIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)













